Increased Lipophilicity vs. Non-Fluorinated Ethanol Analog (LogP Comparison)
The target compound exhibits a higher calculated partition coefficient (LogP) than its non-fluorinated ethanol analog, reflecting the enhanced lipophilicity conferred by the α-fluorine atom. The target compound (R)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol has a LogP value of 1.877, whereas the closely related (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol (CAS 1813526-58-7) shows a LogP of 1.372 . The ΔLogP of +0.505 indicates a meaningful increase in lipophilicity that can influence membrane permeability and tissue distribution in biological contexts.
| Evidence Dimension | Lipophilicity (LogP / computed partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.877 (predicted, Leyan database) |
| Comparator Or Baseline | (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol (CAS 1813526-58-7): LogP = 1.372 (predicted, Fluorochem database) |
| Quantified Difference | ΔLogP = +0.505 (target more lipophilic by ~0.5 log units) |
| Conditions | Predicted LogP values from commercial chemical databases; both compounds share the same pyridine substitution pattern but differ in the alcohol side chain (‑CHF‑CH₂OH vs. ‑CH(OH)‑CH₃). |
Why This Matters
A 0.5‑unit LogP increase can significantly impact a compound’s partitioning behaviour in biological membranes, guiding selection when tuning pharmacokinetic properties of lead candidates.
